1-Piperidin-4-ylazetidine-3-carboxylic acid

JAK1 inhibition Kinase selectivity Structure-activity relationship

1-Piperidin-4-ylazetidine-3-carboxylic acid (CAS 1179533-25-5 for free base; CAS 1179361-28-4 for dihydrochloride salt) is a saturated nitrogen heterocyclic compound belonging to the piperidinyl-azetidine carboxylic acid class. It consists of a four-membered azetidine ring bearing a carboxylic acid group at the 3-position and an N-linked piperidin-4-yl substituent at the 1-position.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B12049259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidin-4-ylazetidine-3-carboxylic acid
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CC(C2)C(=O)O
InChIInChI=1S/C9H16N2O2/c12-9(13)7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2,(H,12,13)
InChIKeyPFPIPZKTEPDMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperidin-4-ylazetidine-3-carboxylic Acid: Structural Baseline and Procurement-Relevant Classification


1-Piperidin-4-ylazetidine-3-carboxylic acid (CAS 1179533-25-5 for free base; CAS 1179361-28-4 for dihydrochloride salt) is a saturated nitrogen heterocyclic compound belonging to the piperidinyl-azetidine carboxylic acid class . It consists of a four-membered azetidine ring bearing a carboxylic acid group at the 3-position and an N-linked piperidin-4-yl substituent at the 1-position . This dual-ring scaffold places the compound within a broader family of piperidin-4-yl azetidine derivatives that have been disclosed in patents as JAK1 kinase inhibitor pharmacophores [1]. For procurement purposes, the compound is typically supplied as the dihydrochloride salt (C9H18Cl2N2O2, MW 257.16 g/mol) or as the free base (C9H16N2O2, MW 184.24 g/mol) . Unlike common mono-heterocyclic amino acid analogs, the presence of both the conformationally constrained azetidine ring and the basic piperidine moiety creates a spatially defined pharmacophore with multiple ionization and hydrogen-bonding sites [1]. At the time of this analysis, the compound's primary documented role is as a synthetic building block and as a core template in proprietary kinase inhibitor series, with no standalone biological activity reported for the unmodified scaffold.

Why Generic Substitution of 1-Piperidin-4-ylazetidine-3-carboxylic Acid Fails in JAK1-Targeted Programs


Simple substitution of 1-piperidin-4-ylazetidine-3-carboxylic acid with structurally similar analogs — such as 1-(azetidin-3-yl)piperidine (lacking the carboxylic acid) or azetidine-3-carboxylic acid (lacking the piperidine ring) — is chemically and functionally inadvisable . The piperidine nitrogen and the azetidine 3-carboxylic acid each provide distinct and non-interchangeable physicochemical properties: the piperidine ring contributes basicity and serves as a linker attachment point, while the azetidine carboxylic acid introduces conformational constraint and a pH-dependent ionization handle . More critically, substitution would fail in the specific, disclosed use-case of this scaffold class: in a series of piperidin-4-yl azetidine derivatives patented as JAK1 inhibitors, the exact spiro- and N-linked architecture incorporating the piperidine-azetidine core is explicitly required for maintaining JAK1 potency and kinase selectivity [1]. Furthermore, the free amino group on the piperidine ring enables further derivatization (e.g., acylation, sulfonylation, reductive amination) that would be impossible or yield different stereoelectronic outcomes if the piperidine were replaced by a morpholine or pyrrolidine [2]. Any procurement decision that substitutes this exact scaffold for a superficially similar building block risks deviating from the structure-activity relationship (SAR) defined in the enabling patent literature.

Quantitative Evidence for 1-Piperidin-4-ylazetidine-3-carboxylic Acid Differentiation Against Analogs


JAK1 Inhibitor Scaffold Specificity: Patent-Exemplified Core vs. Excluded Azetidine Variants

The unsubstituted 1-piperidin-4-ylazetidine-3-carboxylic acid scaffold represents the minimal core of a patent-protected JAK1 inhibitor pharmacophore series [1]. In WO2011112662 and US20110224190, exemplified inhibitors incorporate this exact piperidine-azetidine linked architecture; notably, the patent specifications explicitly define the 4-membered azetidine ring as a required element and exclude compounds where the azetidine is replaced by larger rings (e.g., pyrrolidine, piperidine) or where the piperidine attachment is altered [2]. While the parent unmodified compound itself lacks direct biological data, its structural requirements are supported by quantitative SAR from closely related analogs within the same patent families, where the presence of the piperidin-4-ylazetidine linkage correlates with retained JAK1 potency relative to analogs with alternative N-linked heterocycles .

JAK1 inhibition Kinase selectivity Structure-activity relationship

Conformational Constraint: Bond Geometry Comparison Between N-Linked Piperidin-4-ylazetidine and N-Benzylazetidine Analogs

The piperidin-4-yl attachment at the azetidine 1-position creates a distinct sp²-like exocyclic nitrogen geometry that differs fundamentally from N-alkyl or N-benzyl azetidine derivatives . In 1-piperidin-4-ylazetidine-3-carboxylic acid, the piperidine ring adopts a chair conformation that projects the azetidine moiety at a defined dihedral angle, whereas simpler N-benzylazetidine-3-carboxylic acid analogs (e.g., CHEMBL1651701) possess flexible benzyl rotamers with a greater ensemble of accessible conformations [1]. This geometric constraint is quantifiable: the C-N-C bond angle of the tertiary amine in the piperidin-4-ylazetidine linkage is fixed at approximately 108-112° due to the piperidine ring geometry, compared to variable angles in acyclic N-substituted azetidines (105-120° range) . In receptor binding contexts, this fixed orientation translates to a more defined pharmacophore presentation, which is a key contributor to the JAK1 selectivity observed in patent-exemplified derivatives [2].

Conformational restriction Spirocyclic geometry Linker design

Ionization State Differentiation: Dual Basic Sites vs. Single Amine in Azetidine-3-carboxylic Acid

1-Piperidin-4-ylazetidine-3-carboxylic acid possesses two ionizable amine groups — the piperidine secondary amine and the azetidine tertiary amine — in addition to the carboxylic acid moiety . This contrasts with azetidine-3-carboxylic acid, which contains only a single ionizable amine (the azetidine ring nitrogen) [1]. The calculated pKa values for the conjugate acids of the piperidine and azetidine nitrogens in this scaffold are approximately 10.0 and 6.5-7.0, respectively, based on structurally analogous piperidine and N-alkylazetidine references . This creates a broader pH range over which the molecule can exist in cationic or zwitterionic forms, directly impacting solubility, membrane permeability, and salt formation characteristics . The dihydrochloride salt form (CAS 1179361-28-4) has a calculated topological polar surface area (tPSA) of 52.57 Ų, higher than that of azetidine-3-carboxylic acid alone (tPSA = 49.33 Ų) [1] .

Physicochemical property Solubility pH-dependent ionization

Derivatization Handles: Dual Reactive Sites Enable Orthogonal Functionalization Unavailable in Mono-azetidine Analogs

The 1-piperidin-4-ylazetidine-3-carboxylic acid scaffold provides three distinct functional handles for orthogonal derivatization: (1) the carboxylic acid (esterification, amidation, or reduction), (2) the piperidine secondary amine (acylation, alkylation, sulfonylation, Boc-protection), and (3) the azetidine tertiary amine (quaternization or N-oxide formation) [1]. The piperidine NH group is the most nucleophilic and can be selectively protected (e.g., with Boc or Cbz) without affecting the azetidine nitrogen, a strategy not possible with azetidine-3-carboxylic acid alone . Commercial vendors list N-Boc-piperidin-4-ylazetidine-3-carboxylic acid (CAS 889953-58-6) and N-Cbz-piperidin-4-ylazetidine-3-carboxylic acid (CAS 1131594-89-2) as commonly procured intermediates, confirming the synthetic utility of this orthogonal protection approach . In contrast, azetidine-3-carboxylic acid offers only two derivatization sites (carboxylic acid and azetidine NH), limiting the synthetic pathways available for complex molecule assembly [2].

Synthetic versatility Protecting group strategy Orthogonal derivatization

Scaffold Precedence: Azetidine-3-carboxylic Acid SAR Limitations vs. Piperidin-4-ylazetidine in JAK Inhibitor Context

The unsubstituted azetidine-3-carboxylic acid core exhibits measurable but weak NMDA receptor binding (IC50 = 23,700 nM against [³H]-strychnine binding) [1], indicating limited standalone pharmacological utility. In contrast, the piperidin-4-ylazetidine scaffold was specifically designed to overcome such limitations by providing an extended pharmacophore for kinase ATP-binding pocket interactions [2]. The NMDA activity of azetidine-3-carboxylic acid (IC50 in the low micromolar range) is approximately 45-fold weaker than the target potency required for therapeutic JAK1 inhibitors (typically <500 nM), demonstrating that the addition of the piperidin-4-yl substituent enables engagement with an entirely different target class and potency range [3]. This class-level shift in biological activity profile underscores that the piperidin-4-ylazetidine carboxylic acid scaffold is not a simple potency enhancement of the parent azetidine but rather a scaffold redesign for kinase targeting.

Structure-activity relationship Azetidine pharmacology NMDA receptor activity

High-Impact Application Scenarios for 1-Piperidin-4-ylazetidine-3-carboxylic Acid in Drug Discovery and Chemical Synthesis


JAK1-Targeted Kinase Inhibitor Lead Generation and SAR Exploration

The compound serves as the foundational building block for constructing piperidin-4-yl azetidine derivatives that have been disclosed as selective JAK1 inhibitors in patent literature US20110224190 and WO2011112662 [1]. In this application, the free piperidine NH is elaborated via amide bond formation or reductive amination to introduce ATP-competitive hinge-binding motifs (e.g., pyrrolopyrimidines, pyrazolopyrimidines), while the azetidine carboxylic acid can be retained, amidated, or reduced depending on the desired peripheral interactions with the kinase solvent-exposed region. Procurement of the unsubstituted core enables medicinal chemistry teams to generate focused libraries that recapitulate the exact linker geometry required for JAK1 selectivity over JAK2 and JAK3, as documented in the patent SAR tables [2].

Orthogonal Protection and Sequential Derivatization for Complex Heterocycle Assembly

Owing to its three distinct reactive handles (carboxylic acid, piperidine NH, and azetidine tertiary amine), this compound is ideally suited for orthogonal protection strategies in multi-step syntheses . A typical workflow involves initial Boc-protection of the piperidine nitrogen (yielding the commercially available CAS 889953-58-6 intermediate), followed by esterification of the carboxylic acid, and finally N-alkylation or acylation after Boc deprotection . This sequential functionalization is not feasible with simpler azetidine carboxylic acids that lack the second amine site, making 1-piperidin-4-ylazetidine-3-carboxylic acid a preferred building block for assembling bis-heterocyclic pharmacophores and spirocyclic systems .

Conformationally Constrained Scaffold for 3D-Fragment-Based Drug Discovery (FBDD)

The rigid, dual-ring structure of 1-piperidin-4-ylazetidine-3-carboxylic acid — with the piperidine chair imposing a fixed orientation on the azetidine ring — makes it a valuable 3D-fragment for fragment-based screening campaigns . Unlike flat aromatic fragments or flexible alkyl linkers, this scaffold presents a defined vector relationship between its ionizable amines and the carboxylic acid, increasing the likelihood of detecting structure-specific binding events in biophysical assays (SPR, NMR, X-ray crystallography). The higher tPSA relative to mono-azetidine fragments also improves aqueous solubility for fragment soaking and co-crystallization experiments [3].

Synthesis of N-Protected Building Blocks for Parallel Library Production

The compound is routinely procured as a precursor to its N-Boc and N-Cbz protected derivatives (CAS 889953-58-6 and CAS 1131594-89-2, respectively), which are themselves high-demand building blocks for parallel synthesis and automated library production . The availability of the free base/dihydrochloride salt allows end-users to install custom protecting groups tailored to specific synthetic routes, offering flexibility that pre-protected commercial analogs cannot provide. This is particularly valuable in industrial settings where diverse protecting group strategies (e.g., Alloc, Fmoc, Trityl) may be required for compatibility with downstream functional group transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Piperidin-4-ylazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.